molecular formula C10H16N2 B13953177 3-Isopropyl-N,N-dimethylpyridin-4-amine

3-Isopropyl-N,N-dimethylpyridin-4-amine

Cat. No.: B13953177
M. Wt: 164.25 g/mol
InChI Key: QGQBNZULKNZPOJ-UHFFFAOYSA-N
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Description

3-Isopropyl-N,N-dimethylpyridin-4-amine is a chemical compound of interest in organic synthesis and catalysis research. While specific studies on this exact molecule are limited, it is structurally analogous to 4-Dimethylaminopyridine (DMAP), a renowned nucleophilic catalyst . Based on this relationship, researchers may investigate its potential to facilitate various transformations, such as esterifications with anhydrides, hydrosilylations, and other reactions where enhanced nucleophilicity is desired . The incorporation of an isopropyl group at the 3-position of the pyridine ring is a key structural modification. This alteration is expected to influence the compound's steric and electronic properties, which researchers can study to fine-tune catalytic activity and selectivity, potentially leading to more efficient or specialized catalytic systems . Like its analogue DMAP, this compound requires careful handling. DMAP is known to have relatively high toxicity and can be absorbed through the skin . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and conduct their own experiments to verify the compound's specific properties and applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N,N-dimethyl-3-propan-2-ylpyridin-4-amine

InChI

InChI=1S/C10H16N2/c1-8(2)9-7-11-6-5-10(9)12(3)4/h5-8H,1-4H3

InChI Key

QGQBNZULKNZPOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)N(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Isopropyl-N,N-dimethylpyridin-4-amine typically involves two key steps:

Given the structural similarity to 4-dimethylaminopyridine (4-DMAP), the preparation of the latter is often the starting point, followed by selective alkylation at the 3-position or vice versa.

Preparation of 4-Dimethylaminopyridine (4-DMAP)

4-Dimethylaminopyridine is a critical intermediate and catalyst widely used in organic synthesis. Its preparation is well-documented in patents and literature, providing a foundation for the synthesis of 3-substituted derivatives.

Improved Industrial Process for 4-Dimethylaminopyridine
  • Quaternization of Pyridine: Pyridine is reacted with a quaternizing agent such as thionyl chloride in the presence of an organic solvent like ethyl acetate. This step forms N-[4-pyridyl]pyridinium chloride hydrochloride salt.

  • Amination: The resultant salt is then aminated with N,N-dimethylformamide by refluxing at 140–155 °C for 2–3 hours. This step introduces the dimethylamino group at the 4-position.

  • Hydrolysis and Extraction: After amination, the reaction mass is hydrolyzed in the presence of a base, extracted with an aromatic solvent such as benzene, and purified by vacuum distillation to isolate high-purity 4-DMAP.

  • Advantages: This method avoids hazardous byproducts like hydrogen cyanide, allows recovery and recycling of solvents (ethyl acetate), and uses industrially suitable reagents and conditions.

Step Reagents/Conditions Purpose
Quaternization Pyridine, thionyl chloride, ethyl acetate Formation of pyridinium salt
Amination N-[4-pyridyl]pyridinium chloride hydrochloride, N,N-dimethylformamide, reflux at 140–155 °C Introduction of dimethylamino group
Hydrolysis & Extraction Base, benzene Removal of impurities
Purification Vacuum distillation Isolation of pure 4-DMAP

Literature and Patent Survey

  • No direct, detailed synthetic procedures for 3-Isopropyl-N,N-dimethylpyridin-4-amine were found in major chemical databases or patents.

  • The preparation of 4-DMAP is extensively documented with industrially viable methods that can be adapted to substituted pyridines like 3-isopropylpyridine.

  • Patents emphasize the importance of avoiding hazardous byproducts and recycling solvents, which are relevant considerations for the synthesis of substituted derivatives.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Notes
4-Dimethylamino group introduction Quaternization and amination Pyridine, thionyl chloride, N,N-dimethylformamide, ethyl acetate, reflux Industrially optimized process for 4-DMAP
3-Isopropyl substitution Directed metalation or nucleophilic substitution 3-Isopropylpyridine, halogenation agents, dimethylamine Requires selective functionalization
Purification Extraction and vacuum distillation Aromatic solvents (benzene), vacuum distillation Removes impurities, recovers solvents

The preparation of 3-Isopropyl-N,N-dimethylpyridin-4-amine is best approached by leveraging established industrial methods for 4-dimethylaminopyridine synthesis combined with selective introduction of the isopropyl group at the 3-position. The most reliable and scalable method for the dimethylamino group involves quaternization of pyridine followed by amination using N,N-dimethylformamide under reflux conditions, with solvent recovery and minimal hazardous byproducts. The isopropyl substituent can be introduced either prior to or following this step, typically via halogenation and nucleophilic substitution or directed metalation techniques.

Due to limited direct literature on this exact compound, adapting known pyridine functionalization strategies and 4-DMAP production methods provides the most authoritative and practical preparation routes. This approach aligns with industrial practices emphasizing yield, safety, and cost-effectiveness.

Chemical Reactions Analysis

PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like perbenzoic acid, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

DMAP belongs to a family of pyridine-based amines with varying substituents that influence their chemical reactivity, physical properties, and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of DMAP and Related Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
N,N-Dimethylpyridin-4-amine (DMAP) 4-(N,N-dimethyl)amino 122.17 Esterification, cyclopropanation, IL synthesis; high thermal stability (decomposition >200°C)
N,N-Dipropylpyridin-4-amine 4-(N,N-dipropyl)amino 178.30 Limited data; higher lipophilicity, potential toxicity concerns
3-Bromo-N,N-dimethylpyridin-4-amine 3-Bromo, 4-(N,N-dimethyl)amino 201.06 Intermediate in pharmaceutical synthesis; steric hindrance reduces catalytic activity
2,6-Dichloro-N,N-dimethylpyridin-4-amine 2,6-Dichloro, 4-(N,N-dimethyl)amino 191.06 Potential agrochemical applications; electron-withdrawing Cl groups alter reactivity
2-(Aminomethyl)-N,N-dimethylpyridin-4-amine 2-(Aminomethyl), 4-(N,N-dimethyl)amino 151.21 Specialty chemical for life sciences; enhanced solubility in polar solvents

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